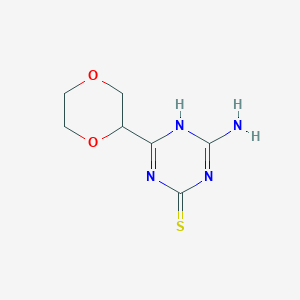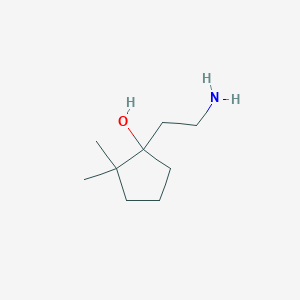
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an aminoethyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group may also play a role in these interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be compared with similar compounds such as:
- 1-(2-Aminoethyl)-3-methylcyclopentan-1-OL
- 1-(2-Aminoethyl)-2-methylcyclopentan-1-OL These compounds share structural similarities but differ in the position and nature of substituents on the cyclopentane ring. The unique combination of the aminoethyl and hydroxyl groups in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-2,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-3-5-9(8,11)6-7-10/h11H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
DQFFPZKMIBWOJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1(CCN)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


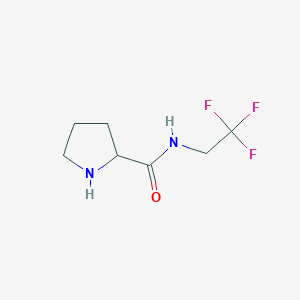

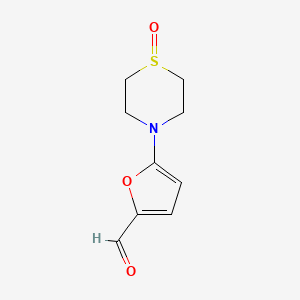
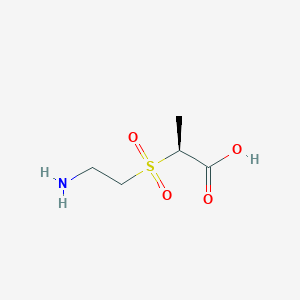

![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
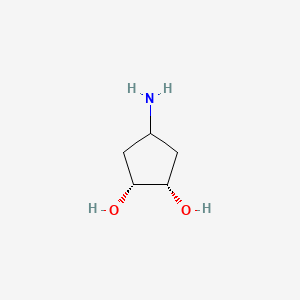
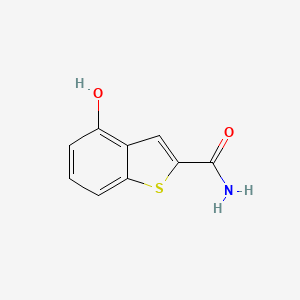
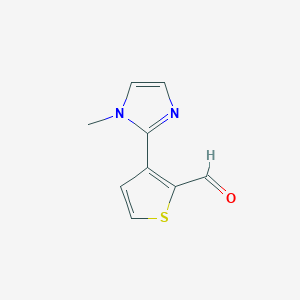
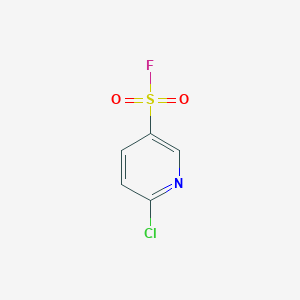
![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)
